molecular formula C13H16N2O2 B4015243 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4015243
M. Wt: 232.28 g/mol
InChI Key: LSFGHDIRMLUNIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide often involves direct polycondensation reactions, highlighting the importance of selecting appropriate monomers and reaction conditions to achieve high yields and desired properties. For instance, Faghihi and Mozaffari (2008) described the synthesis of new polyamides through polycondensation, indicating methods that could be adapted for synthesizing related compounds, including 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide (Faghihi & Mozaffari, 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied using techniques like X-ray crystallography. Banerjee et al. (2002) investigated the structure and molecular conformation of a solvated compound, providing insights into the planarity of the methoxyphenyl ring and its connections, which could be relevant for understanding the molecular structure of 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide (Banerjee et al., 2002).

Chemical Reactions and Properties

The chemical reactions involving 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide derivatives focus on their reactivity and potential for forming new compounds. For example, the cyclization reactions to form pyrrolidine derivatives, as discussed by Bijev et al. (2003), provide a foundation for understanding the chemical reactivity of our compound of interest (Bijev, Prodanova, & Nankov, 2003).

Physical Properties Analysis

The physical properties, such as solubility and thermal stability, of related compounds have been explored to understand their behavior in different environments. The solubility in polar solvents and thermal properties described by Faghihi and Mozaffari (2008) can provide insights into the physical properties of 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide (Faghihi & Mozaffari, 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds and potential for chemical modifications, are crucial for understanding the applications of 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. Research on related compounds, such as the study by Prek et al. (2015) on the synthesis of pyridines, can shed light on the chemical properties and potential reactivity patterns of our compound of interest (Prek et al., 2015).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-8-3-4-11(5-9(8)2)15-7-10(13(14)17)6-12(15)16/h3-5,10H,6-7H2,1-2H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFGHDIRMLUNIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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